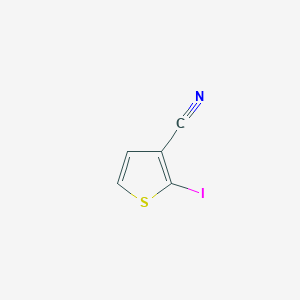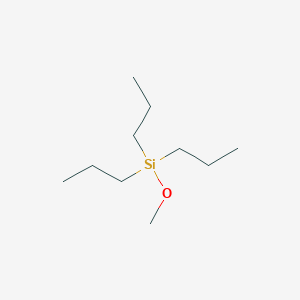
Silane, methoxytripropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silanes are a group of organic compounds that contain silicon atoms attached to organic groups. They are widely used in various fields, such as adhesives, coatings, and sealants, due to their unique properties, such as adhesion, hydrophobicity, and chemical resistance. Among the various types of silanes, methoxytripropyl silane (MPTS) is one of the most important and widely studied silanes.
Mecanismo De Acción
The mechanism of action of Silane, methoxytripropyl- is based on its ability to form covalent bonds with both inorganic and organic materials. In the case of inorganic materials, Silane, methoxytripropyl- reacts with the surface hydroxyl groups to form Si-O-Si bonds, which improve the adhesion between the inorganic material and the organic material. In the case of organic materials, Silane, methoxytripropyl- reacts with the functional groups, such as carboxylic acids and amines, to form Si-C bonds, which can be used for further functionalization.
Efectos Bioquímicos Y Fisiológicos
Silane, methoxytripropyl- has been shown to have low toxicity and biocompatibility, which makes it suitable for biomedical applications. In vitro studies have shown that Silane, methoxytripropyl--modified surfaces can promote cell adhesion and proliferation, and reduce the inflammatory response. In vivo studies have shown that Silane, methoxytripropyl--coated implants can improve the osseointegration and reduce the risk of infection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Silane, methoxytripropyl- in lab experiments is its versatility and ease of use. Silane, methoxytripropyl- can be easily synthesized and purified, and can be used in various applications, such as surface modification, functionalization, and crosslinking. The main limitation of using Silane, methoxytripropyl- is its reactivity and sensitivity to moisture and air. Silane, methoxytripropyl- should be stored in a dry and inert atmosphere to prevent hydrolysis and degradation.
Direcciones Futuras
There are several future directions for the research on Silane, methoxytripropyl-. First, the development of new synthesis methods and functionalized Silane, methoxytripropyl- derivatives can expand the applications of Silane, methoxytripropyl- in various fields. Second, the investigation of the mechanism of action of Silane, methoxytripropyl- at the molecular level can provide insights into the design of new materials and devices. Third, the evaluation of the long-term biocompatibility and safety of Silane, methoxytripropyl--modified surfaces can facilitate the clinical translation of Silane, methoxytripropyl--based technologies. Fourth, the exploration of the potential of Silane, methoxytripropyl- as a drug delivery system can open up new opportunities in the field of nanomedicine.
Conclusion:
In conclusion, Silane, methoxytripropyl- is a versatile and widely studied silane that has numerous applications in various fields, such as materials science, chemistry, and biology. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Silane, methoxytripropyl- have been discussed in this paper. Further research on Silane, methoxytripropyl- can lead to the development of new materials and technologies that can improve the quality of life and health of people.
Métodos De Síntesis
Silane, methoxytripropyl- can be synthesized by the reaction of 3-chloropropyltrimethoxysilane with methanol in the presence of a base catalyst. The reaction proceeds via a substitution reaction, and the final product is obtained by distillation and purification.
Aplicaciones Científicas De Investigación
Silane, methoxytripropyl- has been extensively used in scientific research, especially in the fields of materials science, chemistry, and biology. In materials science, Silane, methoxytripropyl- is used as a coupling agent to improve the adhesion between inorganic materials, such as glass, ceramics, and metals, and organic materials, such as polymers. In chemistry, Silane, methoxytripropyl- is used as a precursor for the synthesis of various functionalized silanes, which have applications in catalysis, sensing, and drug delivery. In biology, Silane, methoxytripropyl- is used as a surface modifier to improve the biocompatibility of medical devices, such as implants and sensors.
Propiedades
Número CAS |
17841-46-2 |
|---|---|
Nombre del producto |
Silane, methoxytripropyl- |
Fórmula molecular |
C10H24OSi |
Peso molecular |
188.38 g/mol |
Nombre IUPAC |
methoxy(tripropyl)silane |
InChI |
InChI=1S/C10H24OSi/c1-5-8-12(11-4,9-6-2)10-7-3/h5-10H2,1-4H3 |
Clave InChI |
FUMSHFZKHQOOIX-UHFFFAOYSA-N |
SMILES |
CCC[Si](CCC)(CCC)OC |
SMILES canónico |
CCC[Si](CCC)(CCC)OC |
Otros números CAS |
17841-46-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



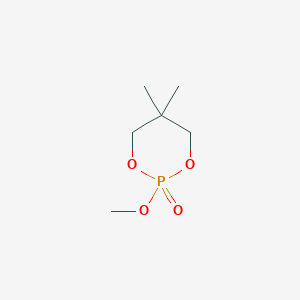
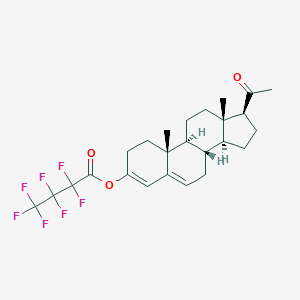
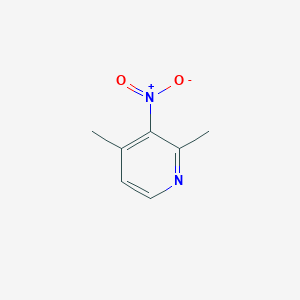
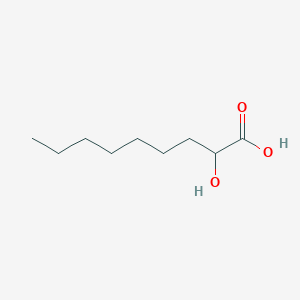
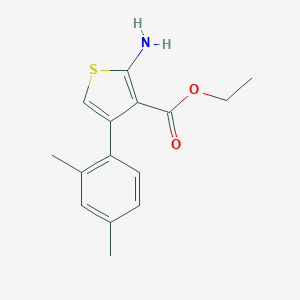
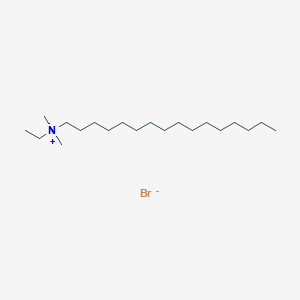
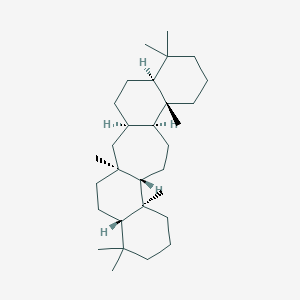
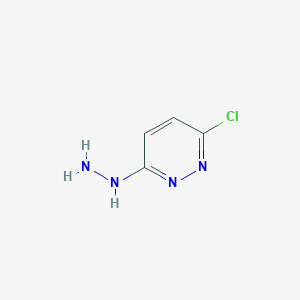
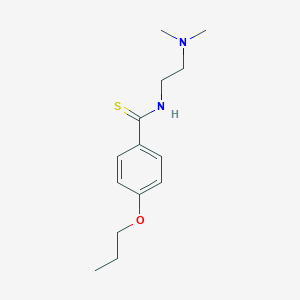
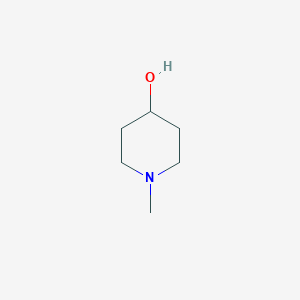
![Dibenzo[a,j]coronene](/img/structure/B91102.png)
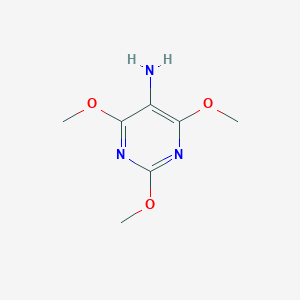
![(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine](/img/structure/B91105.png)
